molecular formula C13H20N4O4 B1529502 5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid CAS No. 1803595-23-4

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid

Cat. No. B1529502
CAS RN: 1803595-23-4
M. Wt: 296.32 g/mol
InChI Key: LRIYZDWQVJPIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid (hereafter referred to as 5-AP-2,3-DP) is an organic compound with a molecular formula of C7H10N2O2. It is a member of the pyridazinone family of compounds, which are known for their diverse biological activities. 5-AP-2,3-DP has been studied extensively for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and antiproliferative agent. In addition, its ability to inhibit the growth of cancer cells has been investigated. Moreover, its ability to stimulate the production of nitric oxide and to modulate the activity of enzymes involved in the synthesis of prostaglandins has been studied.

Scientific Research Applications

Azetidine and Piperidine Derivatives in Drug Discovery

  • Chemical Synthesis and Application : Azetidine derivatives, including the closely related compound azetidin-2-ones, are highlighted for their thermal stability and reactivity towards electrophiles and nucleophiles. Their ring opening affords valuable amides, alkenes, and amines, with cyclic products such as piperidines synthesized from azetidines. Oxidation of 3-hydroxyazetidines forms azetidin-3-ones, essential in the synthesis of β-lactams, precursors to β-amino acids and various heterocyclic compounds. These compounds show promising results as enzyme inhibitors, anticancer agents, and hypoglycemic agents, with a monocyclic azetidin-2-one (ezetimibe) used clinically as a cholesterol absorption inhibitor (Singh, D’hooghe, & Kimpe, 2008).

  • Anticancer Properties : Piperazine and 2-azetidinone derivatives have demonstrated anticancer activities and apoptosis induction in various cancer cell types, including human cervical cancer cells. These compounds are explored for their anti-proliferative properties, and specific derivatives have shown significant potential in inhibiting cancer cell growth, migration, and inducing apoptosis through oxidative stress-mediated pathways (Khanam et al., 2018).

  • Biocatalysis and Biotransformation : Alicyclic amines, such as azetidine, piperidine, and their derivatives, are key structures in drug molecules, undergoing various biotransformation and bioactivation reactions. These reactions include N-oxidation, N-conjugation, oxidative N-dealkylation, and ring opening, which are pivotal in the metabolic processing of these compounds. Structural modifications can mitigate potential bioactivation-related adverse effects, highlighting the importance of understanding these pathways in drug design (Bolleddula et al., 2014).

properties

IUPAC Name

5-(azetidin-1-yl)-2-piperidin-3-ylpyridazin-3-one;carbonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.CH2O3/c17-12-7-11(15-5-2-6-15)9-14-16(12)10-3-1-4-13-8-10;2-1(3)4/h7,9-10,13H,1-6,8H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIYZDWQVJPIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC3.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
Reactant of Route 2
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
Reactant of Route 3
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
Reactant of Route 4
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
Reactant of Route 5
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
Reactant of Route 6
Reactant of Route 6
5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid

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